REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[CH:25]([C:7]1[CH:6]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:4]=[CH:3][C:2]=1[OH:1])=[O:26]
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Name
|
|
Quantity
|
1.66 g
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Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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700 mg
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction solution is concentrated under reduced pressure
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Type
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ADDITION
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Details
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is poured ice-water
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Type
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EXTRACTION
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Details
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the mixture is extracted with ethyl acetate
|
Type
|
WASH
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Details
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The organic layer is washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel column chromatography (eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=CC1O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |